molecular formula C11H9NO2 B3051495 3-methylidene-1-phenylpyrrolidine-2,5-dione CAS No. 34105-39-0

3-methylidene-1-phenylpyrrolidine-2,5-dione

Katalognummer: B3051495
CAS-Nummer: 34105-39-0
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: JLLCBHHFPWVBQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methylidene-1-phenylpyrrolidine-2,5-dione is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is a derivative of pyrrolidine, featuring a phenyl group and a methylidene group attached to the pyrrolidine ring

Eigenschaften

CAS-Nummer

34105-39-0

Molekularformel

C11H9NO2

Molekulargewicht

187.19 g/mol

IUPAC-Name

3-methylidene-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI-Schlüssel

JLLCBHHFPWVBQP-UHFFFAOYSA-N

SMILES

C=C1CC(=O)N(C1=O)C2=CC=CC=C2

Kanonische SMILES

C=C1CC(=O)N(C1=O)C2=CC=CC=C2

Andere CAS-Nummern

34105-39-0

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-1-phenylpyrrolidine-2,5-dione typically involves the reaction of phenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-methylidene-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer carbonyl groups.

    Substitution: Formation of substituted derivatives with functional groups such as nitro or halogen groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-methylidene-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising biological activities.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical products. Its reactivity and versatility make it useful in various industrial applications.

Wirkmechanismus

The mechanism of action of 3-methylidene-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methylidene-1-phenylpyrrolidine-2,5-dione: Unique due to the presence of both a phenyl group and a methylidene group on the pyrrolidine ring.

    1-phenylpyrrolidine-2,5-dione: Lacks the methylidene group, resulting in different chemical properties and reactivity.

    3-methylidene-1-phenylpyrrolidine-2,4-dione: Similar structure but with a different position of the carbonyl group, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.